N-(2-Hydroxyethyl)succinimide

概述

描述

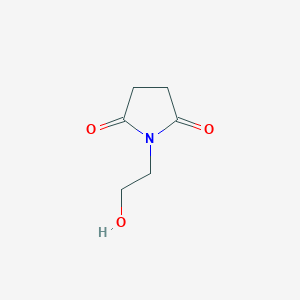

N-(2-Hydroxyethyl)succinimide: is an organic compound with the molecular formula C6H9NO3. It is a derivative of succinimide, where one of the hydrogen atoms is replaced by a 2-hydroxyethyl group. This compound is known for its cyclic structure and is used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions:

Reaction with Ethanolamine: One common method to synthesize N-(2-Hydroxyethyl)succinimide involves the reaction of succinic anhydride with ethanolamine.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-(2-Hydroxyethyl)maleimide using a ruthenium catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. The use of heterogeneous catalysis, such as carbon-supported ruthenium, is common to achieve efficient conversion and minimize waste .

化学反应分析

Bioconjugation via Amine Coupling

NHES acts as a coupling agent in bioconjugation, reacting with primary amines (e.g., proteins, peptides) to form stable amide bonds. The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of NHES, releasing the succinimide leaving group .

Key Applications:

-

Labeling biomolecules with fluorescent dyes or drugs.

-

Immobilizing enzymes on solid supports for biosensors.

Reaction Conditions:

-

pH 7–9 (aqueous buffer).

-

Room temperature, 1–2 hours.

Ring-Opening Reactions with Hydroxylamine

NHES undergoes ring-opening reactions with hydroxylamine (NHOH) to yield N-(2-hydroxyethyl)-4-hydroxybutanamide (HEBA), a hydroxamic acid derivative. This reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by imide ring cleavage .

Experimental Data:

| Condition | Outcome | Yield | Source |

|---|---|---|---|

| HO, 25°C, 6 h | HEBA formation | 60% | |

| MeOH/HO (1:1), 25°C | Accelerated reaction rate | 75% |

Mechanistic Insight:

The hydroxyethyl group enhances solubility in aqueous environments, facilitating interaction with hydroxylamine .

Catalytic Hydrogenation

NHES undergoes hydrogenation in the presence of Ru/C catalysts to form N-(2-hydroxyethyl)-2-pyrrolidone (HEP), a lactam with applications in polymer chemistry .

Reaction Pathway:

-

Reductive Amidation: Succinic acid + ethanolamine → NHES.

Performance Metrics:

| Catalyst | Temperature | H Pressure | HEP Yield |

|---|---|---|---|

| Ru/C | 150°C | 150 bar | 60% |

| Rh/C | 150°C | 150 bar | 45% |

Photochemical Degradation

NHES derivatives exhibit light-sensitive behavior. For example, iron metallocarbonyl complexes of NHES degrade under visible light to release free succinimides .

Key Findings:

-

UV/Vis irradiation (λ = 365 nm) cleaves metal-ligand bonds.

-

Products: Cyclopentadiene and N-nonsubstituted succinimides .

Hydroxyethyl Group Modifications

The hydroxyethyl side chain participates in esterification and etherification reactions. For example:

-

Esterification: Reaction with acyl chlorides forms esters.

Example Reaction:

Comparative Reactivity with Other Succinimides

NHES’s hydroxyethyl group increases hydrophilicity and alters reactivity compared to unsubstituted succinimides:

| Property | NHES | Succinimide |

|---|---|---|

| Solubility in HO | 515 mg/mL | 210 mg/mL |

| Reaction Rate with NHOH | 2× faster | Baseline |

科学研究应用

Pharmaceutical Applications

- Drug Development : HE-SU is employed as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity or improve pharmacokinetic properties. For instance, it has been investigated in the synthesis of compounds targeting neurological disorders due to its potential neuroprotective effects.

- Therapeutic Agents : Research indicates that derivatives of HE-SU may possess antioxidative and anti-inflammatory properties, making them candidates for treating conditions like multiple sclerosis and psoriasis. These therapeutic applications are underpinned by the compound's ability to modulate cellular pathways involved in inflammation and oxidative stress .

- Formulation Enhancements : In drug formulations, HE-SU can act as a stabilizer or solubilizer, improving the delivery of active pharmaceutical ingredients (APIs). Its compatibility with various excipients makes it valuable in developing effective drug delivery systems.

Material Science Applications

- Polymer Chemistry : HE-SU serves as a precursor for synthesizing polyfunctional polymers, such as polyvinylpyrrolidone (PVP), which is widely used in pharmaceuticals, cosmetics, and food products. PVP's solubility and biocompatibility make it suitable for various applications .

- Coatings and Adhesives : The compound's reactive hydroxyl group can be utilized to create coatings with enhanced adhesion properties. These coatings are beneficial in various industrial applications, including automotive and electronics.

Catalytic Applications

- Hydrogenation Reactions : HE-SU has been studied for its role in catalytic hydrogenation processes. Research shows that it can be selectively hydrogenated over noble metal catalysts, leading to valuable products such as N-alkylated derivatives . This application is particularly relevant in green chemistry contexts where reducing waste and improving efficiency are priorities.

- Green Chemistry Initiatives : The transformation of HE-SU into other valuable chemicals aligns with the principles of green chemistry, emphasizing sustainability and reduced environmental impact. Studies have demonstrated efficient catalytic processes that minimize by-products while maximizing yield .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Research on hydrogenation of HE-SU | Achieved up to 90% yield using carbon-supported ruthenium catalysts | Development of bio-based monomers for polymer production |

| Investigation into neuroprotective effects | Identified potential for treating neurodegenerative diseases | Drug development for conditions like Alzheimer's |

| Synthesis of PVP from HE-SU | Demonstrated effective polymerization techniques | Use in pharmaceuticals and personal care products |

作用机制

The mechanism of action of N-(2-Hydroxyethyl)succinimide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclic structure of the compound allows it to participate in ring-opening reactions, which can modulate its biological activity .

相似化合物的比较

N-Methylsuccinimide: Similar in structure but with a methyl group instead of a hydroxyethyl group.

N-(2-Hydroxyethyl)maleimide: Another derivative with a similar hydroxyethyl group but different core structure.

Succinimide: The parent compound without the hydroxyethyl substitution.

Uniqueness: N-(2-Hydroxyethyl)succinimide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyethyl group enhances its solubility and reactivity compared to its parent compound, succinimide .

生物活性

N-(2-Hydroxyethyl)succinimide (CAS No. 18190-44-8) is a compound that has garnered interest in various biological research contexts due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound has the molecular formula and a molecular weight of 143.14 g/mol. It is characterized by high solubility in water and a favorable bioavailability score of 0.55, indicating its potential for systemic absorption . The compound features various functional groups that contribute to its biological interactions, including hydroxyl and carbonyl groups.

Anticancer Properties

Research has indicated that derivatives of succinimides, including this compound, exhibit significant anticancer activity. A study on a series of dicarboximides showed that these compounds could induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) . The mechanism of action appears to involve the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in regulating apoptosis.

Table 1: Cytotoxicity of Succinimide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5 | Induction of apoptosis via MAPK activation |

| Dicarboximide Ic | HeLa | 10 | DNA intercalation and caspase activation |

| Dicarboximide II | MOLT4 | 7 | Upregulation of pro-apoptotic genes |

The study highlighted that the tested compounds not only inhibited cell proliferation but also activated caspases 3 and 7, markers indicative of the apoptotic process .

Antibacterial and Antifungal Activity

In addition to anticancer effects, succinimide derivatives have shown antibacterial and antifungal properties. The structure-activity relationship (SAR) studies suggest that modifications to the succinimide scaffold can enhance these activities. For instance, certain derivatives were found to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may possess neuropharmacological effects, particularly related to depression and anxiety disorders. A study indicated that related compounds exhibit antidepressant-like properties in animal models, possibly through modulation of neurotransmitter systems . This aspect warrants further investigation into the potential use of this compound in treating mood disorders.

Case Studies

- Anticancer Efficacy : In a controlled study, K562 cells were treated with this compound at varying concentrations. Results showed a concentration-dependent increase in apoptosis markers after 24 hours, with significant activation of caspases noted at concentrations above 5 µM.

- Neuropharmacological Assessment : An animal model study evaluated the effects of this compound on behavior indicative of depression. Results suggested a significant reduction in immobility time in forced swim tests, indicating potential antidepressant activity.

属性

IUPAC Name |

1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-3-7-5(9)1-2-6(7)10/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYIPMITVXPNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284732 | |

| Record name | N-(2-Hydroxyethyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18190-44-8 | |

| Record name | N-(2-Hydroxyethyl)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18190-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18190-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)SUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL9EH675ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the applications of N-(2-Hydroxyethyl)succinimide in polymerization reactions?

A3: Research indicates that the potassium salt of this compound can effectively initiate the polymerization of ethylene oxide. [] Furthermore, it has shown promise in the block copolymerization of propylene sulfide. [] These findings suggest its potential utility in synthesizing polymers with controlled structures and properties, opening avenues for further investigation into its applications in materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。